(1S)-1-[(3aR,5R,6S,6aR)-6-hydroxy-2,2-dimethyl-3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxol-5-yl]ethane-1,2-diol
Description
The compound "(1S)-1-[(3aR,5R,6S,6aR)-6-hydroxy-2,2-dimethyl-3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxol-5-yl]ethane-1,2-diol" is a stereochemically complex carbohydrate derivative featuring a fused furo-dioxolane ring system. This structure is characteristic of di-O-isopropylidene-protected sugars, commonly used as intermediates in organic synthesis to protect hydroxyl groups during multi-step reactions . The compound’s stereochemistry (1S,3aR,5R,6S,6aR) and hydroxyl group at position 6 distinguish it from fully protected analogs, influencing its reactivity and applications in chiral synthesis.
Properties
Molecular Formula |
C9H16O6 |
|---|---|
Molecular Weight |
220.22 g/mol |
IUPAC Name |
(1S)-1-[(3aR,5R,6S,6aR)-6-hydroxy-2,2-dimethyl-3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxol-5-yl]ethane-1,2-diol |
InChI |
InChI=1S/C9H16O6/c1-9(2)14-7-5(12)6(4(11)3-10)13-8(7)15-9/h4-8,10-12H,3H2,1-2H3/t4-,5-,6+,7+,8+/m0/s1 |
InChI Key |
BGGCXQKYCBBHAH-TVNFTVLESA-N |
Isomeric SMILES |
CC1(O[C@@H]2[C@H]([C@H](O[C@@H]2O1)[C@H](CO)O)O)C |
Canonical SMILES |
CC1(OC2C(C(OC2O1)C(CO)O)O)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
(1S)-1-[(3aR,5R,6S,6aR)-6-hydroxy-2,2-dimethyl-3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxol-5-yl]ethane-1,2-diol: can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.
Reduction: The compound can be reduced to form simpler alcohols.
Common Reagents and Conditions
Major Products
Scientific Research Applications
(1S)-1-[(3aR,5R,6S,6aR)-6-hydroxy-2,2-dimethyl-3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxol-5-yl]ethane-1,2-diol: has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Explored for its potential therapeutic effects, such as anti-inflammatory and anticancer activities.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural and Functional Group Variations
1,2:5,6-Di-O-isopropylidene-α-D-glucofuranose (CAS 582-52-5)
- Molecular Formula : C₁₂H₂₀O₆
- Molecular Weight : 260.28 g/mol
- Key Features : Fully protected glucose derivative with two isopropylidene groups. Lacks the free hydroxyl group at position 6, enhancing stability but reducing hydrophilicity .
- Applications : Widely used as a starting material for nucleoside and glycosylation reactions due to its robust acetal protection .
1-[(3aR,5R,6S,6aR)-6-Methoxy-2,2-dimethyl-tetrahydro-2H-furo[2,3-d][1,3]dioxol-5-yl]ethane-1,2-diol (CAS N/A)
- Molecular Formula : C₁₀H₁₈O₆
- Molecular Weight : 234.25 g/mol
- Key Features: Methoxy substitution at position 6 instead of hydroxyl.
6-Deoxy-6-fluoro-1,2-O-isopropylidene-α-D-glucofuranose (CAS N/A)
- Molecular Formula : C₁₁H₁₇FO₅
- Molecular Weight : 248.24 g/mol
Physicochemical Properties
Crystallographic and Stereochemical Insights
- Target Compound: Predicted to adopt a chair-like conformation in the furo-dioxolane ring, stabilized by intramolecular hydrogen bonds (e.g., C6-OH to adjacent oxygen). No direct crystallographic data is available, but analogs like {(3aR,5S,6R,6aR)-5-[(R)-1,2-Dihydroxyethyl]-2,2-dimethyltetrahydrofuro[2,3-d][1,3]dioxol-6-yl}methyl methanesulfonate (C₁₁H₂₀O₈S) crystallize in monoclinic systems (space group P21) with unit cell parameters a = 5.58 Å, b = 15.61 Å, c = 8.07 Å .
Biological Activity
The compound (1S)-1-[(3aR,5R,6S,6aR)-6-hydroxy-2,2-dimethyl-3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxol-5-yl]ethane-1,2-diol is a complex organic molecule with a unique structural framework that suggests significant biological activity. Its molecular formula is with a molecular weight of 220.22 g/mol. The presence of multiple hydroxyl groups enhances its solubility and potential reactivity in biological systems.
Chemical Structure and Properties
The structure of this compound features a tetrahydrofurodioxole core with multiple stereocenters. This unique configuration may influence its interaction with biological targets.
| Property | Value |
|---|---|
| Molecular Formula | C9H16O6 |
| Molecular Weight | 220.22 g/mol |
| IUPAC Name | This compound |
| InChI Key | BGGCXQKYCBBHAH-TVNFTVLESA-N |
Biological Activity Overview
Research indicates that compounds with similar structural features often exhibit various biological activities including antimicrobial and antioxidant properties. The specific biological activities of This compound are under investigation for their potential therapeutic effects.
Potential Biological Activities
- Antioxidant Activity : The presence of hydroxyl groups suggests that the compound may act as an antioxidant by scavenging free radicals.
- Antimicrobial Properties : Similar compounds have shown efficacy against various pathogens.
- Anti-inflammatory Effects : The compound may inhibit pro-inflammatory cytokines based on its structure and known activities of related compounds.
Case Studies and Research Findings
Recent studies have focused on the biological implications of compounds structurally related to This compound :
Study on Antioxidant Activity
A study demonstrated that similar polyols can effectively reduce oxidative stress in cellular models by decreasing reactive oxygen species (ROS) levels. This activity is crucial for protecting cells from oxidative damage.
Antimicrobial Efficacy
Research has shown that derivatives of dioxole compounds exhibit antimicrobial properties against Gram-positive and Gram-negative bacteria. Testing on various strains indicated a dose-dependent response to these compounds.
Anti-inflammatory Mechanisms
In vitro studies have reported that certain derivatives can inhibit the expression of adhesion molecules such as ICAM-1 and VCAM-1 in endothelial cells under inflammatory conditions. This suggests potential applications in treating inflammatory diseases.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
